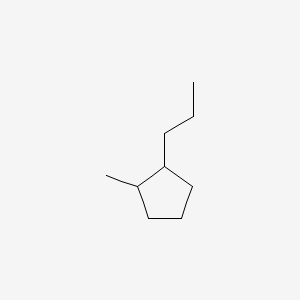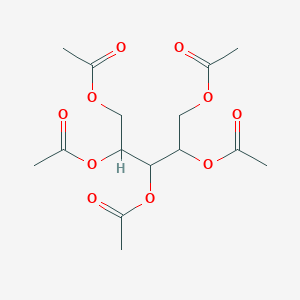
1,2,3,4,5-Penta-O-acetylpentitol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,5-Penta-O-acetylpentitol is a pentitol derivative where all five hydroxyl groups are acetylated. This compound is known for its role in various chemical reactions and its applications in scientific research. It is a stereoisomeric compound, meaning it can exist in multiple forms that differ only in the spatial arrangement of atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4,5-Penta-O-acetylpentitol can be synthesized through the acetylation of pentitol. The process typically involves the use of acetic anhydride and a catalyst such as perchloric acid, sulphuric acid, or pyridine. The reaction is carried out by dissolving pentitol in acetic anhydride and adding the catalyst. The mixture is then stirred and maintained at a specific temperature to ensure complete acetylation .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5-Penta-O-acetylpentitol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert it back to pentitol.
Substitution: The acetyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide can facilitate substitution reactions.
Major Products
Oxidation: Produces pentitol acids.
Reduction: Yields pentitol.
Substitution: Results in various substituted pentitols depending on the reagents used.
Scientific Research Applications
1,2,3,4,5-Penta-O-acetylpentitol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Serves as a model compound for studying enzyme-catalyzed reactions involving acetylated sugars.
Medicine: Investigated for its potential role in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,2,3,4,5-Penta-O-acetylpentitol involves its interaction with specific molecular targets. The acetyl groups can be hydrolyzed by esterases, releasing pentitol and acetic acid. This hydrolysis can affect various biochemical pathways, depending on the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4,5-Penta-O-acetyl-D-xylitol: Another acetylated pentitol with similar properties.
1,2,3,4,6-Penta-O-acetyl-alpha-D-mannopyranose: An acetylated sugar used in glycosylation studies.
Uniqueness
1,2,3,4,5-Penta-O-acetylpentitol is unique due to its specific stereochemistry and the position of acetyl groups. This uniqueness makes it valuable for studying stereospecific reactions and for applications requiring precise molecular configurations .
Properties
CAS No. |
6330-69-4 |
|---|---|
Molecular Formula |
C15H22O10 |
Molecular Weight |
362.33 g/mol |
IUPAC Name |
2,3,4,5-tetraacetyloxypentyl acetate |
InChI |
InChI=1S/C15H22O10/c1-8(16)21-6-13(23-10(3)18)15(25-12(5)20)14(24-11(4)19)7-22-9(2)17/h13-15H,6-7H2,1-5H3 |
InChI Key |
NVKPIAUSOPISJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(C(C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



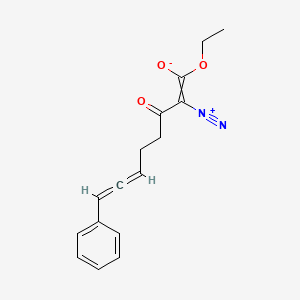

![7-[(2-amino-2-phenylacetyl)amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14171860.png)


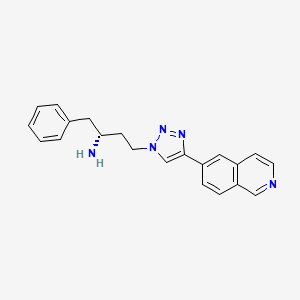
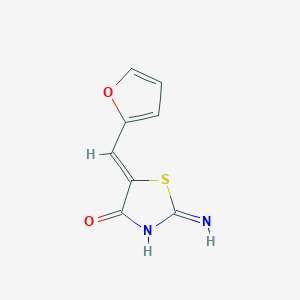
![2-Chloro-1-(14h-dibenzo[a,h]phenothiazin-14-yl)ethanone](/img/structure/B14171881.png)
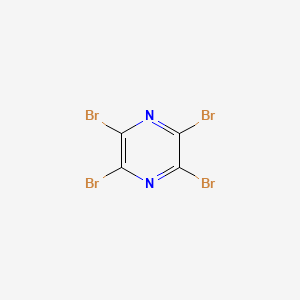
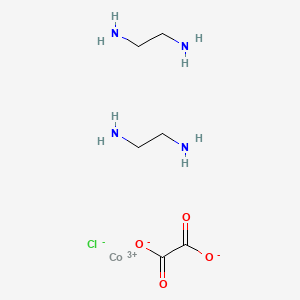
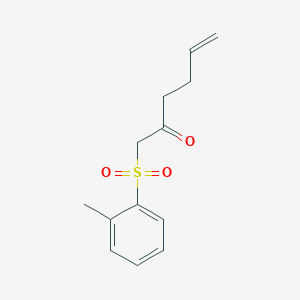
![3-[(E)-(5-Amino-4-imino-4H-imidazol-2-yl)diazenyl]benzoic acid](/img/structure/B14171908.png)
